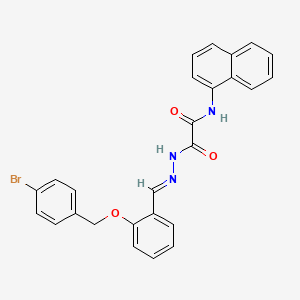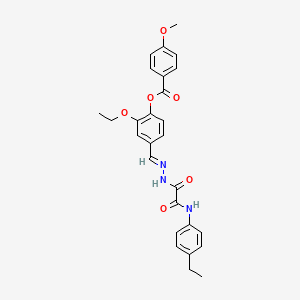
2,3-Diphenylpentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylpentanedioic acid is an organic compound with the molecular formula C17H16O4 It is characterized by the presence of two phenyl groups attached to a pentanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpentanedioic acid typically involves the reaction of benzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The general steps are as follows:
Alkylation: Benzyl chloride reacts with diethyl malonate in the presence of a base such as sodium ethoxide to form diethyl 2,3-diphenylpentanedioate.
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Decarboxylation: The resulting diacid is then subjected to heat to remove one carboxyl group, yielding this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient catalytic processes and optimized reaction conditions to increase yield and reduce costs. Specific details on industrial methods are often proprietary and vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes, depending on the reagents and conditions used.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for selective reduction.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylpentanedioic acid has several applications across different scientific disciplines:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 2,3-Diphenylpentanedioic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl groups can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid groups can form hydrogen bonds or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylsuccinic acid: Similar structure but lacks the extended pentanedioic acid backbone.
2,3-Diphenylglutaric acid: Similar but with an additional methylene group in the backbone.
2,3-Diphenyladipic acid: Contains two additional methylene groups compared to 2,3-Diphenylpentanedioic acid.
Uniqueness: this compound is unique due to its specific chain length and the positioning of the phenyl groups, which influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents.
Eigenschaften
CAS-Nummer |
2852-84-8 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
2,3-diphenylpentanedioic acid |
InChI |
InChI=1S/C17H16O4/c18-15(19)11-14(12-7-3-1-4-8-12)16(17(20)21)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
MGMOTQPFSPLGOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)

![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12013185.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B12013191.png)


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013211.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013233.png)

![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)


